![molecular formula C12H14N4 B2967560 N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine CAS No. 1389310-32-0](/img/structure/B2967560.png)

N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

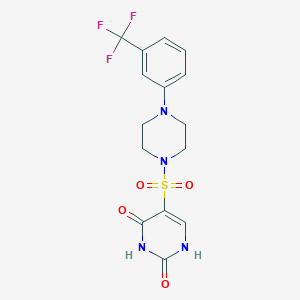

N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine is an organic compound that combines a pyrrolidine ring and a quinazoline moiety

Mechanism of Action

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been known to exhibit a broad spectrum of pharmacological activities .

Mode of Action

It’s worth noting that quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Biochemical Pathways

Related compounds have been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Result of Action

Related compounds have been found to impede pseudomonas cells twitching motility, a trait which augments the cells pathogenicity and invasion potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine typically involves the coupling of a quinazoline derivative with a suitably protected pyrrolidine derivative. Key steps often include:

Protection of the pyrrolidine ring: to prevent undesired reactions.

Coupling reactions: employing reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) for amidation.

Deprotection: steps to remove any protective groups, yielding the final compound.

Industrial Production Methods

Large-scale industrial production often requires:

Optimized reaction conditions: to maximize yield.

Recycling of reagents: to minimize waste.

Purification processes: like crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine can undergo various types of chemical reactions, such as:

Oxidation

Reduction

Substitution: reactions, both electrophilic and nucleophilic.

Hydrolysis

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Substitution reagents: : Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation might yield quinazolin-4-one derivatives, while reduction could potentially reduce nitrogen functionalities.

Scientific Research Applications

Chemistry

In chemistry, N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine is used as a building block for synthesizing more complex molecules and as a ligand in catalysis.

Biology

In biological research, it serves as a tool for studying protein-ligand interactions, given its potential to bind selectively to certain proteins.

Medicine

Medically, the compound shows promise in drug development, particularly for its potential as an anti-cancer or neuroactive agent.

Industry

Industrially, it can be utilized in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

N-[(3S)-Pyrrolidin-2-yl]quinazolin-4-amine

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine

N-[(3S)-Pyrrolidin-3-yl]pyridin-4-amine

Highlighting Uniqueness

N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine stands out due to the unique spatial arrangement of its functional groups, which can impart higher specificity and potency in its interactions with biological targets compared to its isomers or closely related compounds.

Each similar compound has subtle differences in structure, leading to variations in their chemical reactivity and biological activity. This specificity makes this compound particularly valuable for targeted applications where such precision is crucial.

Properties

IUPAC Name |

N-[(3S)-pyrrolidin-3-yl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTBSEBCNFXKGC-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2967484.png)

![3-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2967486.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2967488.png)

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2967492.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2967499.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2967500.png)